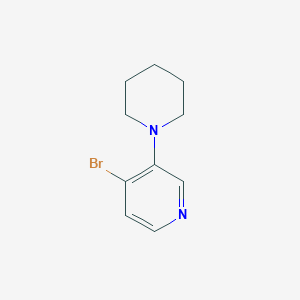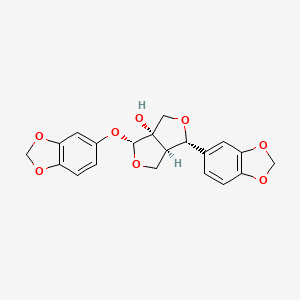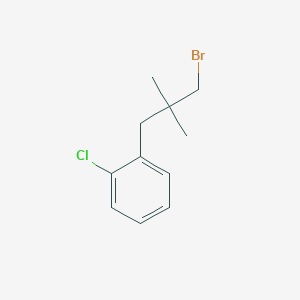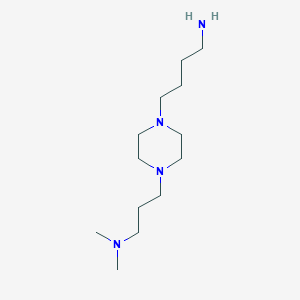
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a dimethylaminopropyl group and an aminobutyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine typically involves the reaction of piperazine with 3-dimethylaminopropyl chloride and 4-aminobutyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylaminopropyl or aminobutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
科学的研究の応用
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用機序
The mechanism of action of N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
類似化合物との比較
Similar Compounds
- N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)ethylenediamine
- N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)diethylenetriamine
- N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)triethylenetetramine
Uniqueness
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with dimethylaminopropyl and aminobutyl groups allows for versatile reactivity and a wide range of applications in various fields of research.
特性
分子式 |
C13H30N4 |
|---|---|
分子量 |
242.40 g/mol |
IUPAC名 |
4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]butan-1-amine |
InChI |
InChI=1S/C13H30N4/c1-15(2)7-5-9-17-12-10-16(11-13-17)8-4-3-6-14/h3-14H2,1-2H3 |
InChIキー |
KUNMYNIRJWYVDD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1CCN(CC1)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
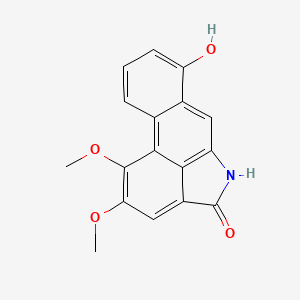

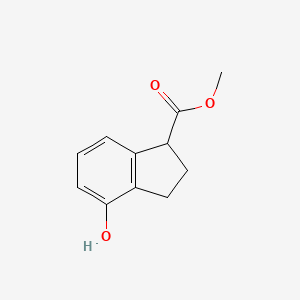
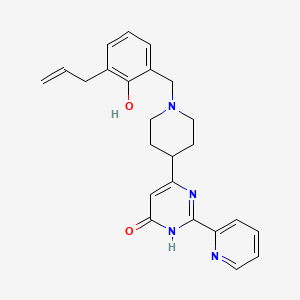
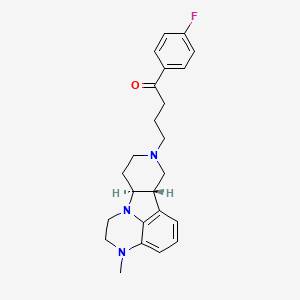
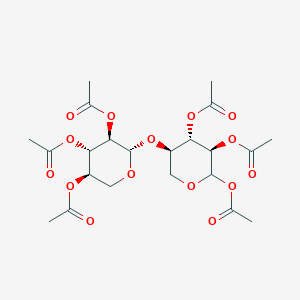

![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
